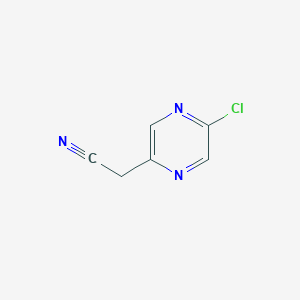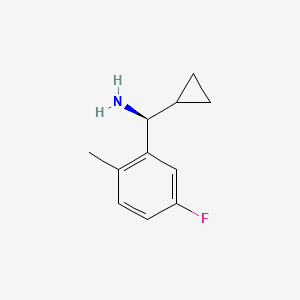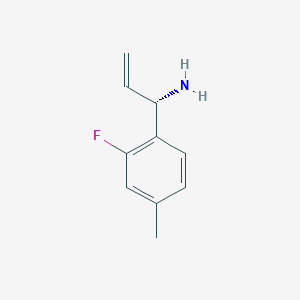
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, ethyl, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and imidazole groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or lithium aluminum hydride to replace specific substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to fit into binding pockets of proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trans-1-Tert-Butyl 4-Methylcyclohexane: Similar in having a tert-butyl group but differs in the ring structure and other substituents.
1,3-Dimethyl-2-(1-Methylethyl)Cyclobutane: Shares the tert-butyl group but has a different ring system and substituents.
Uniqueness
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate is unique due to its combination of a pyrrolidine ring with tert-butyl, ethyl, and imidazole groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H25N3O4 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-14(20)12-8-19(15(21)23-16(2,3)4)7-11(12)13-9-18(5)10-17-13/h9-12H,6-8H2,1-5H3/t11-,12+/m0/s1 |
InChI Key |
NSXSCMZZCNHHDT-NWDGAFQWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


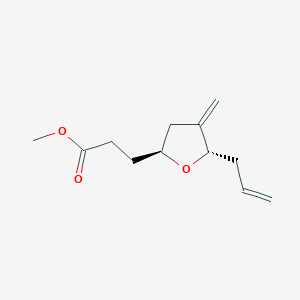
![3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile](/img/structure/B13053029.png)
![1-Amino-1-[2-(difluoromethoxy)phenyl]acetone](/img/structure/B13053037.png)
![Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13053047.png)
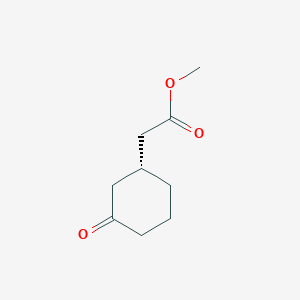

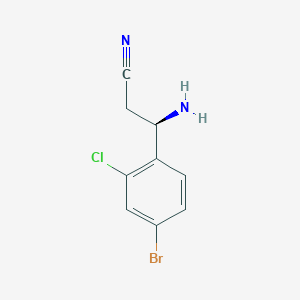
![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)


![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
